molecular formula C17H23F2NOS B2398804 (2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2034300-09-7

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B2398804
CAS RN: 2034300-09-7
M. Wt: 327.43
InChI Key: JRQQSNIVYKXKLK-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone and its derivatives, involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, proceeding through amidation, Friedel-Crafts acylation, and hydration processes. These methods yield reasonable overall yields and provide insights into the structural identification of intermediates and target compounds through spectroscopic techniques like 1H NMR (Zheng Rui, 2010).

Antimicrobial Activity

Derivatives of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime have been synthesized and characterized, showing significant in vitro antibacterial and antifungal activities. This highlights their potential as antimicrobial agents, with some compounds demonstrating activity deserving of further research (L. Mallesha & K. Mohana, 2014).

Structural Studies and Theoretical Calculations

The structure of related compounds has been elucidated through single crystal X-ray diffraction, revealing specific conformations and intermolecular interactions. These studies are complemented by theoretical calculations, such as density functional theory (DFT), to optimize structural coordinates and evaluate molecular properties like the HOMO-LUMO energy gap and molecular electrostatic potential maps. Such comprehensive analyses contribute to understanding the molecular basis of their properties and reactivity (C. S. Karthik et al., 2021).

properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NOS/c1-17(2,3)22-11-13-6-4-5-9-20(13)16(21)12-7-8-14(18)15(19)10-12/h7-8,10,13H,4-6,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQSNIVYKXKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

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